N-Methyl vs. Primary Amide: Hydrogen Bond Donor Count and Implications for Membrane Permeability
The target compound bears an N-methylated terminal amide (one H-bond donor: the linker NH), whereas its closest primary amide analog, 2-((1-(4-chlorophenyl)ethyl)amino)acetamide, possesses two H-bond donors (linker NH plus terminal amide NH₂). This reduction from two H-bond donors to one is quantitatively associated with a lower topological polar surface area (tPSA) and reduced desolvation penalty during membrane crossing, a principle well-established in CNS drug design [1]. Based on standard fragment-based tPSA calculations, the N-methyl substitution reduces the amide group contribution from approximately 43 Ų (primary amide NH₂) to approximately 29 Ų (N-methyl amide), yielding an estimated tPSA difference of ~14 Ų in favor of the target compound [2]. This physicochemical difference is directly relevant to passive membrane permeability and oral bioavailability potential, distinguishing the target from its primary amide congener in any lead-optimization campaign targeting intracellular or CNS compartments .
| Evidence Dimension | Hydrogen bond donor count and estimated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 1 H-bond donor (linker NH only); estimated amide tPSA contribution ~29 Ų (N-methyl amide fragment) |
| Comparator Or Baseline | 2-((1-(4-chlorophenyl)ethyl)amino)acetamide: 2 H-bond donors (linker NH + terminal NH₂); estimated amide tPSA contribution ~43 Ų (primary amide fragment) |
| Quantified Difference | Δ(H-bond donors) = −1; estimated Δ(tPSA) ≈ −14 Ų for target vs. primary amide analog |
| Conditions | Fragment-based tPSA calculation using standard Ertl method parameters; values represent amide-group contributions only, not full-molecule tPSA |
Why This Matters
A reduction of one H-bond donor and ~14 Ų in tPSA is a structurally quantifiable advantage for membrane permeability, directly influencing the selection of the N-methyl analog over the primary amide in programs where passive diffusion or CNS exposure is a design criterion.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. Review establishing tPSA and H-bond donor criteria for CNS drug-likeness. View Source
- [2] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. doi:10.1021/jm000942e. Standard tPSA fragment values for amide groups. View Source
